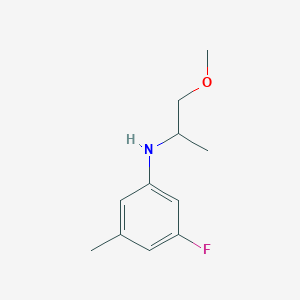
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is a fluorinated aromatic amine with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the aromatic ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with 1-methoxypropan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline: This compound differs by the position of the methyl group on the aromatic ring.
3-fluoro-N-(1-methoxypropan-2-yl)-3-piperidinylbenzenesulfonamide: This compound contains a piperidine ring and a sulfonamide group, making it structurally more complex.
Uniqueness
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline |
InChI |
InChI=1S/C11H16FNO/c1-8-4-10(12)6-11(5-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
Clé InChI |
AFKRZJIIUCDDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)NC(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


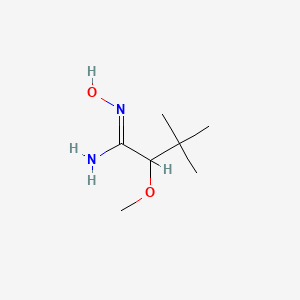
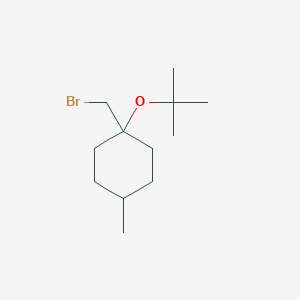
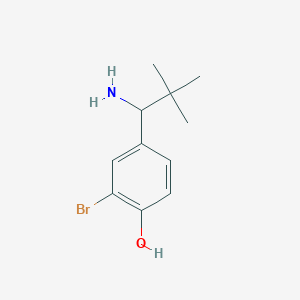
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
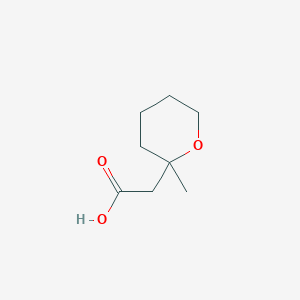

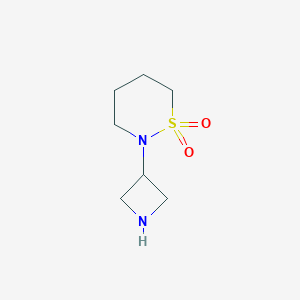
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)

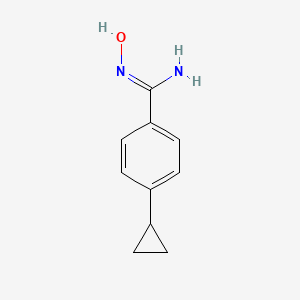
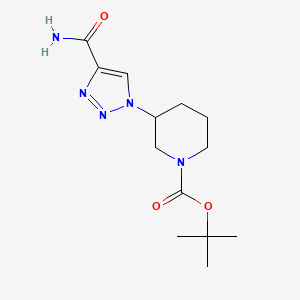
![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)
